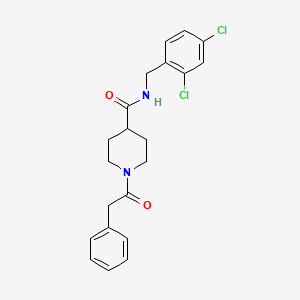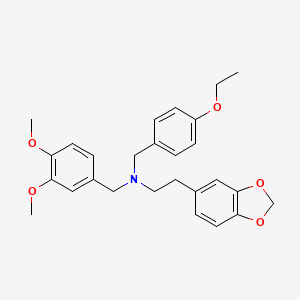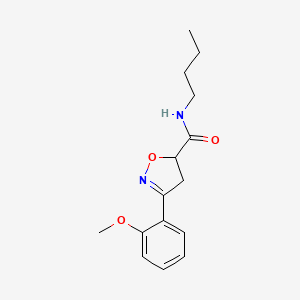![molecular formula C17H19ClN2O3S B4741486 ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4741486.png)
ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as CPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPT belongs to the class of thiazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that this compound exerts its effects by interacting with specific molecular targets in cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to modulate the activity of specific signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and modulates specific signaling pathways. This compound also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the expression of inflammatory genes. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is its unique chemical structure, which makes it a promising candidate for drug development. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, which make it a versatile compound for various research applications. However, the limitations of this compound include its low solubility in water and its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions can be explored in the field of ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate research. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its molecular targets. Furthermore, the development of novel synthetic methods for this compound synthesis and the optimization of its pharmacological properties may lead to the discovery of more potent and selective compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and disrupting the mitochondrial membrane potential. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)-propylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-4-9-20(15(21)12-7-6-8-13(18)10-12)17-19-11(3)14(24-17)16(22)23-5-2/h6-8,10H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYXDZRACXGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(5-hydroxypentyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4741416.png)


![4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4741431.png)

![3-(2-ethyl-6-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741449.png)

![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4741471.png)
![4-benzoylbenzyl N-[(4-methyl-2-nitrophenyl)sulfonyl]glycinate](/img/structure/B4741477.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4741487.png)
![methyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4741494.png)
![3-methyl-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741497.png)
![2-chloro-4-fluoro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4741500.png)